N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide
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Overview
Description
N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with pyridine groups. The key steps include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Functionalization with Pyridine Groups: The benzimidazole core is then reacted with pyridine derivatives through nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound is investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, this compound is studied for its pharmacological properties. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism by which N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting mitochondrial function or inhibiting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridine-4-carboxamide
- N-(pyridin-3-yl)pyridine-2-carboxamide
- N-(pyridin-2-yl)pyridine-3-carboxamide
Uniqueness
N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide is unique due to its combination of a benzimidazole core with pyridine groups, which imparts distinct electronic and steric properties. This makes it more versatile in forming complexes with metals and interacting with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C18H13N5O |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H13N5O/c24-18(13-2-1-7-20-11-13)21-14-3-4-15-16(10-14)23-17(22-15)12-5-8-19-9-6-12/h1-11H,(H,21,24)(H,22,23) |
InChI Key |
XVXCKTKIRINJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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